Camphorone Camphorone
Brand Name: Vulcanchem
CAS No.:
VCID: VC1853868
InChI: InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

Camphorone

CAS No.:

Cat. No.: VC1853868

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Camphorone -

Specification

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 2-methyl-5-propan-2-ylidenecyclopentan-1-one
Standard InChI InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h7H,4-5H2,1-3H3
Standard InChI Key NIWFIJFHALTBRN-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=C(C)C)C1=O

Introduction

Chemical Structure and Properties

Camphorone serves as a key intermediate in the classical synthesis pathway of camphor, a bicyclic monoterpene ketone. While specific data on camphorone itself is limited in the search results, it relates structurally to the camphor synthesis process which involves several important stages beginning with α-pinene conversion to bornyl chloride . The compound is part of the reaction sequence that eventually leads to the formation of camphor (C₁₀H₁₆O), which has a molecular weight of 152.237 g/mol and distinct physical properties including a melting point of 175-177°C and boiling point of 209°C .

Historical Context and Synthesis

Classical Synthesis Pathway

The classical synthesis of camphor, which involves camphorone as an intermediate, comprises several stages. The first stage involves the preparation of bornyl chloride (IV) through the action of dry hydrogen chloride on α-pinene (III). This process begins with electrophilic addition of a hydrogen ion followed by Wagner-Meerwein rearrangement .

In subsequent steps, bornyl chloride undergoes treatment with a base to eliminate HCl. Though bornyl chloride eliminates HCl very slowly, it exists in equilibrium with isobornyl chloride and camphene hydrochloride in the reaction mixture . These transformations are crucial in the pathway that eventually involves camphorone.

Related Historical Compounds

Historically, compounds related to the camphor synthesis pathway have significant documentation. For instance, phorone (initially called "camphoryle") was first obtained in impure form in 1837 by Auguste Laurent. Later in 1849, Charles Frédéric Gerhardt and Jean Pierre Liès-Bodart prepared phorone in pure state. Initially, it was produced through ketonization by dry distillation of the calcium salt of camphoric acid :

  • CaC₁₀H₁₄O₄ → C₉H₁₄O + CaCO₃

Modern methods now typically produce phorone via acid-catalyzed twofold aldol condensation of three acetone molecules, with mesityl oxide as an isolatable intermediate .

Applications and Research Findings

Related Derivatives Research

Research on derivatives incorporating camphor moieties shows promising antimicrobial activity. Camphoryl pyrimidine amine derivatives have been synthesized from renewable camphor sources and characterized through ¹H NMR, ¹³C NMR, and HRMS spectral analyses . These compounds demonstrate considerable antibacterial and antifungal activities against various pathogenic microorganisms.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected camphor derivatives against various bacterial and fungal species, demonstrating the antimicrobial potential of compounds structurally related to the camphor synthesis pathway which involves camphorone:

CompoundK. pneumoniaeS. pneumoniaeP. aeruginosaS. aureusE. coliMRSAB. cereusC. albicans
1e323216328648>1024
1f3281632888>1024
1g64326418832>1024
2b>10243216>102486432>1024

Note: Values represent MIC in μg/mL

Industrial Significance

Camphorone's primary industrial significance lies in its role as an intermediate in camphor synthesis. Camphor itself has wide-ranging applications including:

Pharmaceutical Applications

Camphor has been traditionally used in medicine for its anti-inflammatory, analgesic, and antimicrobial properties. It is commonly found in topical preparations as a skin antipruritic and anti-infective agent . The FDA has regulated camphor concentrations in products to no more than 11% due to safety concerns when ingested .

Physical and Chemical Data

While specific data for camphorone is limited in the provided sources, the related compound camphor has well-documented properties:

PropertyValue for Camphor
Chemical formulaC₁₀H₁₆O
Molecular weight152.237 g/mol
Density0.992 g/cm³
Boiling point209 °C
Melting point175-177 °C
AppearanceColorless to white waxy crystalline powder
OdorStrong, characteristic (mothball-like)
SolubilitySoluble in ethanol and ether

Note: These properties are for camphor, which is related to camphorone in the synthesis pathway

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